2-Phenyl-1,3-thiazol-5-ol
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Overview
Description
2-Phenyl-1,3-thiazol-5-ol is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the 2-position and a hydroxyl group at the 5-position. Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds can vary widely depending on their structure and function.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been shown to have anti-inflammatory and analgesic activity . The specific interactions these compounds have with their targets can lead to a variety of changes, such as the inhibition of certain enzymes or the activation of specific receptors.
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been shown to have antiviral activity, which could involve the inhibition of viral replication pathways . Other thiazole derivatives have been shown to have anticancer activity, which could involve the disruption of cell division pathways .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can depend on a variety of factors, including their chemical structure and the route of administration. Some general characteristics of thiazole compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of Action
The result of the action of thiazole derivatives can vary widely depending on their specific targets and modes of action. For example, some thiazole derivatives have been shown to have anti-inflammatory and analgesic activity, which could result in the reduction of pain and inflammation .
Action Environment
The action environment of thiazole derivatives can be influenced by a variety of factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on other thiazole derivatives have shown that their effects can vary with dosage .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-thiazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3-thiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 2-phenyl-1,3-thiazol-5-one.
Reduction: Formation of 2-phenyl-1,3-thiazolidine-5-ol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-1,3-thiazol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 2-Phenyl-1,3-thiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-1,3-thiazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEWIUCHJAKFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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